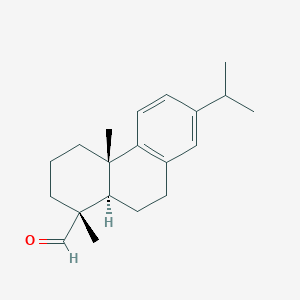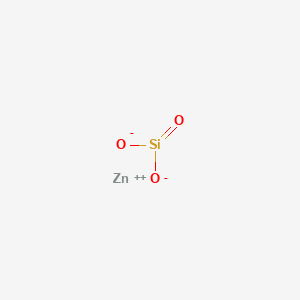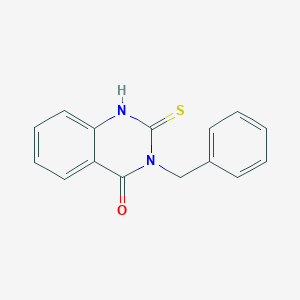
3-Benzyl-2-Mercapto-3H-Chinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound with the molecular formula C15H12N2OS. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core with a benzyl group at the 3-position and a mercapto group at the 2-position, making it a valuable scaffold in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.
Biochemical Pathways
These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .
Pharmacokinetics
The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.
Result of Action
Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method includes the reaction of anthranilic acid with benzyl isothiocyanate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then heated under reflux conditions to facilitate cyclization, yielding the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of 3-Benzyl-2-mercapto-3H-quinazolin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles like bromine or nitronium ions are used under acidic conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Dihydroquinazolinones.
Substitution: Brominated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4-one
- 3-Benzyl-2-sulfanylquinazolin-4-one
- 3-Benzyl-2-thioxo-1,3-dihydroquinazolin-4-one
Uniqueness
3-Benzyl-2-mercapto-3H-quinazolin-4-one stands out due to its unique combination of a benzyl group and a mercapto group on the quinazolinone core. This structural feature enhances its biological activity and makes it a versatile scaffold for drug development. Compared to similar compounds, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research .
Eigenschaften
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZHJCIFHRWNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350140 |
Source


|
| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13906-05-3 |
Source


|
| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
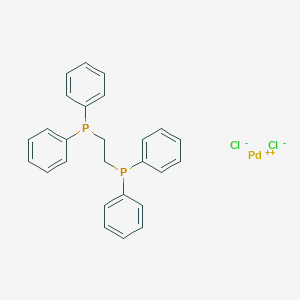

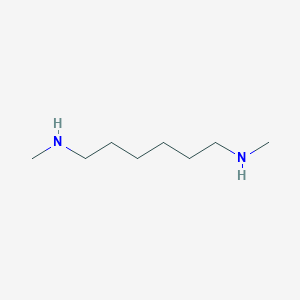
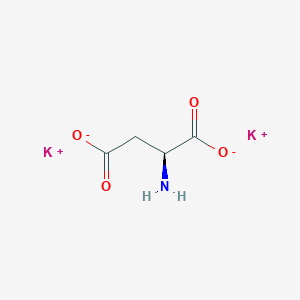
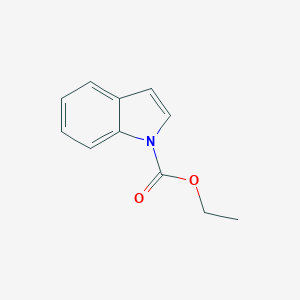
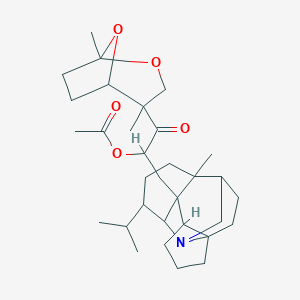
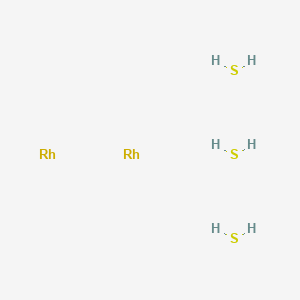


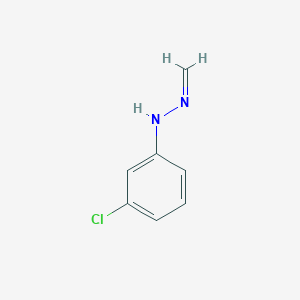
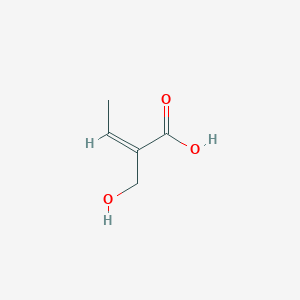
![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B78751.png)
